2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Complex organic molecules, such as the one mentioned, are often synthesized to explore their biological activities. For example, novel derivatives of triazole have been synthesized and shown to possess antimicrobial activities against various microorganisms (Bektaş et al., 2010). This suggests that similar compounds could be designed and synthesized to target specific pathogens or biological targets.
Anticancer and Antimicrobial Properties
Compounds with triazole derivatives have been evaluated for their anticancer and antimicrobial activities, indicating a potential for the development of new therapeutic agents. For instance, a study synthesized N-aryl substituted phenyl acetamide analogs of triazolophthalazines, testing them against cancer cell lines and demonstrating some compounds' effectiveness in inhibiting cancer cell growth (Kumar et al., 2019).
Enzyme Inhibition
Research into novel heterocyclic compounds derived from triazoles also includes investigating their potential as enzyme inhibitors, which can have applications in treating diseases like diabetes and obesity by targeting enzymes such as lipase and α-glucosidase (Bekircan et al., 2015). These findings underline the importance of exploring the enzyme inhibitory properties of new compounds for therapeutic applications.
Fluorescent Probes and Chemical Sensors
Certain organic compounds are synthesized to function as fluorescent probes or chemical sensors, aiding in the detection of ions or molecules within biological systems. The study by Tanaka et al. (2001) exemplifies this application by preparing compounds for sensing magnesium and zinc cations, showcasing the utility of complex molecules in analytical chemistry and diagnostic applications (Tanaka et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O4/c1-30-14-5-3-2-4-13(14)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)10-6-7-11(20)12(21)8-10/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTSRTRJIVRKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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